4-(2-Chloroethyl)-1,1-dimethylpiperazin-1-ium chloride hydrochloride
Description
4-(2-Chloroethyl)-1,1-dimethylpiperazin-1-ium chloride hydrochloride is a quaternary ammonium compound characterized by a piperazinium core substituted with a 2-chloroethyl group and two methyl groups. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for applications in synthetic chemistry and pharmaceutical intermediates. The chloroethyl moiety introduces reactivity for alkylation or nucleophilic substitution reactions, while the quaternary ammonium structure increases water solubility compared to tertiary amines .
Properties
IUPAC Name |
4-(2-chloroethyl)-1,1-dimethylpiperazin-1-ium;chloride;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18ClN2.2ClH/c1-11(2)7-5-10(4-3-9)6-8-11;;/h3-8H2,1-2H3;2*1H/q+1;;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBWHGHHUWAWSJ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCN(CC1)CCCl)C.Cl.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2-Chloroethyl)-1,1-dimethylpiperazin-1-ium chloride hydrochloride (CAS No. 135794-61-5) is a piperazine derivative known for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural properties and possible therapeutic applications. The following sections provide a comprehensive overview of its biological activity, including data tables and relevant research findings.
- Molecular Formula : C8H19Cl3N2
- Molecular Weight : 249.61 g/mol
- Melting Point : Decomposes at 218 °C
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the chloroethyl group enhances its electrophilic character, making it a potential alkylating agent.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Several studies have explored the anticancer potential of piperazine derivatives, including this compound. It has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 15 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 25 | Inhibition of DNA synthesis |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against several pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting vital metabolic processes.
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Gram-positive bacteria |
| Escherichia coli | 64 | Gram-negative bacteria |
| Candida albicans | 16 | Fungal pathogen |
Case Studies
A notable case study investigated the efficacy of this compound in a murine model of cancer. The study found that treatment with the compound resulted in significant tumor regression compared to control groups, highlighting its potential as a therapeutic agent.
Study Design
- Model : Murine xenograft model using human breast cancer cells.
- Dosage : Administered at 10 mg/kg body weight.
- Duration : Treatment lasted for four weeks.
Results
The treated group exhibited:
- A reduction in tumor volume by approximately 50%.
- Increased apoptosis markers in tumor tissues.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4-(2-Chloroethyl)-1,1-dimethylpiperazin-1-ium chloride hydrochloride is . The compound features a piperazine ring with a chloroethyl substituent, which enhances its reactivity and solubility in polar solvents. This unique structure allows for various chemical transformations and biological interactions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that these compounds can be effective against various bacterial strains, including Gram-positive and Gram-negative pathogens. For instance, a study reported that derivatives of this compound demonstrated activity against Acinetobacter baumannii and Pseudomonas aeruginosa, both of which are classified as critical priority pathogens by the WHO .
Cytotoxic Effects
In addition to antimicrobial properties, there is evidence suggesting that this compound may have cytotoxic effects on cancer cells. Research has indicated that similar compounds can induce apoptosis in cancer cell lines, making them potential candidates for oncological therapies.
Chemical Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Piperazine Ring : The initial step involves the synthesis of the piperazine core.
- Chloroethylation : The introduction of the chloroethyl group is achieved through alkylation reactions.
- Quaternization : Finally, the compound is quaternized to form the desired chloride salt.
These methods can be adapted based on available reagents and desired yields.
Case Study 1: Antibacterial Efficacy
A study conducted by researchers at a pharmaceutical lab evaluated the antibacterial efficacy of this compound against Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 4 μg/mL, indicating potent antibacterial activity .
Case Study 2: Cancer Cell Apoptosis
In another investigation published in a peer-reviewed journal, researchers explored the cytotoxic effects of this compound on various cancer cell lines. The results showed that treatment with 10 μM concentrations led to a significant increase in apoptotic cells compared to control groups .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing chloroalkylamine or piperazine-derived structures. Key distinctions include substituent groups, solubility, and reactivity.
Table 1: Structural and Functional Comparison
Key Findings:
Reactivity Differences: The target compound’s chloroethyl group favors elimination or alkylation reactions under basic conditions, unlike the chloroacetyl group in 2-chloro-1-(4-methylpiperazin-1-yl)ethanone hydrochloride, which is more reactive toward nucleophiles (e.g., amines) . Compared to 4-(2-chloroethyl)morpholine (tertiary amine), the quaternary ammonium structure in the target compound reduces nucleophilic reactivity but enhances stability in acidic conditions .
Solubility Trends: The hydrochloride salt form of the target compound suggests high water solubility, similar to dopamine hydrochloride . However, bulky aromatic substituents in cetirizine derivatives reduce solubility, limiting their use to non-polar formulations .
Pharmacological Potential: Unlike dopamine hydrochloride (a neurotransmitter analog) or cetirizine (an antihistamine), the target compound lacks documented therapeutic activity. Its applications are primarily in organic synthesis, such as forming imidazole derivatives via alkylation .
Synthetic Utility: The dimethyl groups on the piperazinium core may sterically hinder reactions compared to unsubstituted piperazine derivatives (e.g., 3-dimethylaminopropyl chloride), which are more flexible for coupling reactions .
Q & A
Q. How should researchers address discrepancies between theoretical and experimental solubility data?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
